molecular formula C22H27N3O3 B2640703 (3-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310207-90-8

(3-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2640703
CAS RN: 2310207-90-8
M. Wt: 381.476
InChI Key: YHCWDXHBTGAPIK-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Chemical Synthesis

  • Studies have examined the crystal structure of compounds with piperidine and methanone groups, offering insights into molecular configurations, intermolecular interactions, and synthesis pathways. For example, research by Revathi et al. (2015) on a compound with hydroxypiperidin-1-yl and piperidin-1-yl substituents provides data on crystal formations and intermolecular hydrogen bonds, which are crucial for understanding the physical and chemical properties of such compounds Revathi et al., 2015.

Synthetic Approaches and Receptor Agonism

  • Synthetic methodologies for creating selective receptor agonists, as explored by Luo and Naguib (2012), indicate the potential therapeutic applications of piperidine derivatives. Their work on a selective CB2 receptor agonist showcases a complex synthesis process involving palladium-catalyzed reactions and chemical resolution, highlighting the compound's potential in vivo evaluation Luo & Naguib, 2012.

Novel Synthesis and Characterization

  • Research into synthesizing novel piperidine derivatives, such as the work by Wu Feng (2011), emphasizes the interest in expanding the chemical library of piperidine-based compounds. These studies often explore one-pot reactions and yield characterization through spectroscopic methods, providing a foundation for further application-specific research Wu Feng, 2011.

Antimicrobial Activity

  • The synthesis and evaluation of piperidine derivatives for antimicrobial properties, as investigated by Mallesha and Mohana (2014), demonstrate the potential for these compounds in developing new antibacterial and antifungal agents. Such research is pivotal in the search for novel drug candidates amid growing antibiotic resistance Mallesha & Mohana, 2014.

Neuroprotective Activities

  • Aryloxyethylamine derivatives, including piperidine structures, have been synthesized and evaluated for neuroprotective effects, as seen in the study by Zhong et al. (2020). This research indicates the therapeutic potential of piperidine derivatives in treating neurodegenerative diseases and ischemic stroke, providing a direction for future drug development Zhong et al., 2020.

properties

IUPAC Name

(3-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-27-19-7-4-6-18(13-19)22(26)25-11-9-16(10-12-25)15-28-21-14-17-5-2-3-8-20(17)23-24-21/h4,6-7,13-14,16H,2-3,5,8-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCWDXHBTGAPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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